REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:8]([NH2:9])=[CH:7][CH:6]=[CH:5][N:4]=1.C1N=CN([C:15](N2C=NC=C2)=[O:16])C=1>C1COCC1>[CH3:1][N:2]1[C:3]2=[N:4][CH:5]=[CH:6][CH:7]=[C:8]2[NH:9][C:15]1=[O:16]
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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CNC1=NC=CC=C1N
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Name
|
|
Quantity
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13.82 g
|
Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (NH silica gel, eluted with 0%-100% EtOAc in hexane)
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Name
|
|
Type
|
product
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Smiles
|
CN1C(NC=2C1=NC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |